![molecular formula C20H22N4O2 B2896024 6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2308077-01-0](/img/structure/B2896024.png)
6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It seems to be related to the class of compounds known as pyrimidinediones . These compounds are important in medicinal chemistry and are used as precursors for the synthesis of various bioactive molecules .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, can be synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction conditions can be optimized to yield pure products in a short amount of time .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Scientific Research Applications
Catalysis in Organic Synthesis
This compound serves as a precursor in the synthesis of various pyrimidinedione derivatives. Utilizing Fe3O4@TiO2 nanocomposites as catalysts, researchers can perform condensation reactions in aqueous media at room temperature. This eco-friendly protocol is significant for creating compounds with potential pharmaceutical applications .
Precursors for Xanthine Derivatives
The compound is used to synthesize 6-amino-5-carboxamidouracils, which are key precursors for 8-substituted xanthines. These xanthines are crucial in medicinal chemistry, with applications ranging from central nervous system stimulants to potential treatments for heart and brain diseases .
Magnetic Separation and Reusability
In the context of green chemistry, the compound’s derivatives can be synthesized using magnetically separable catalysts. This allows for the easy separation of catalysts from reaction mixtures, reducing waste and enabling catalyst reuse .
Pharmaceutical Chemistry
Derivatives of this compound are explored for their therapeutic potential. For instance, substituted xanthine derivatives are studied for their adenosine receptor-blocking properties, which have implications in treating asthma and providing diuretic effects .
Nanotechnology
The compound’s derivatives can be synthesized using nanocomposite catalysts, which is a growing area of interest in nanotechnology. This approach offers a more efficient and environmentally friendly pathway for compound synthesis .
Drug Development
The synthesis of this compound’s derivatives using non-hazardous coupling reagents represents a safer and more efficient method for drug development. This is particularly relevant in the creation of new pharmaceuticals where safety and efficacy are paramount .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that similar compounds, like pyrazolo[3,4-d]pyrimidine derivatives, inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds that inhibit cdk2 have been shown to significantly inhibit the growth of certain cell lines .
properties
IUPAC Name |
6-amino-5-[(dibenzylamino)methyl]-1-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-18(21)17(19(25)22-20(23)26)14-24(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,21H2,1H3,(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVKWDTWNDMRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-[(dibenzylamino)methyl]-1-methylpyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.